Prodelphinidin B
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Description
Prodelphinidin B is a type of polymeric tannin composed of gallocatechin . It is used as a marker in the beer brewing industry to determine the effectiveness of the chill-proofing process .
Molecular Structure Analysis
Prodelphinidin B is a polymeric tannin composed of gallocatechin . It yields delphinidin during depolymerisation under oxidative conditions . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .Chemical Reactions Analysis
The chemical reactions of Prodelphinidin B are complex and involve several processes. For instance, it undergoes depolymerisation under oxidative conditions to yield delphinidin . Deamination, hydroxylation, and methylation are also involved in its biosynthesis pathway .Scientific Research Applications
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Natural Occurrences : Prodelphinidins are one of the two sorts of tannins in grape (the other being procyanidins) being produced especially in the skin of the berry . Prodelphinidins can be found in Cistus salviifolius . Gallocatechin- (4→8)-catechin (prodelphinidin B3), gallocatechin- (4→8)-gallocatechin and catechin- (4→8)-gallocatechin can be found in the pomegranate peels . Prodelphinidin B-2 3’-O-gallate can be found in green tea leaves and prodelphinidin B-2 3,3’-di-O-gallate can be found in Myrica rubra .
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Biosynthesis : Delphinidin is an important compound from the anthocyanidins class responsible for the purple-colored pigment that occurs in berries, eggplant, roselle, and wine . Delphinidin is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .
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Antioxidant Properties : Delphinidin exhibits several biological activities by distinct and complex mechanisms . It is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health .
properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)-8-[3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDIEITOBJPNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030250 |
Source
|
Record name | Prodelphinidin B9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prodelphinidin B | |
CAS RN |
86631-36-9 |
Source
|
Record name | Prodelphinidin B9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001030250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prodelphinidin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037652 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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